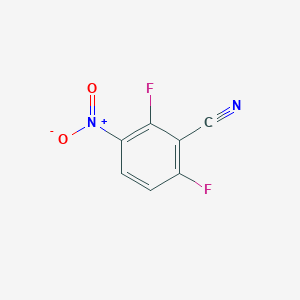

2,6-Difluoro-3-nitrobenzonitrile

Descripción general

Descripción

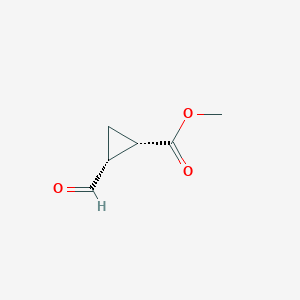

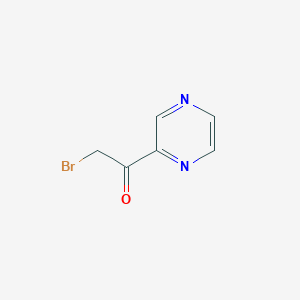

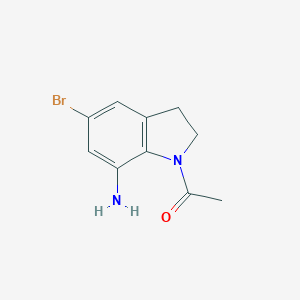

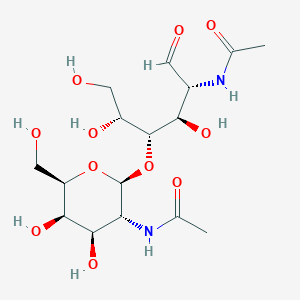

2,6-Difluoro-3-nitrobenzonitrile is a chemical compound that is structurally related to benzonitrile derivatives. It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzene ring. The compound is an analogue of other nitrobenzonitrile derivatives, which are known for their reactivity and potential applications in various chemical syntheses.

Synthesis Analysis

The synthesis of related compounds, such as 2-Fluoro-5-nitrobenzonitrile, has been explored, and these compounds have been made to react with amines, amino acids, and NH-heteroaromatic compounds . Although the specific synthesis of 2,6-Difluoro-3-nitrobenzonitrile is not detailed in the provided papers, the methodologies applied to similar compounds could potentially be adapted for its synthesis. For instance, the attempted cyanation of a diazonium salt derived from 2,4-difluoro-6-nitroaniline resulted in a selective nucleophilic substitution, which could inform the synthesis of related difluorobenzonitrile compounds .

Molecular Structure Analysis

The molecular structure of 2,6-difluorobenzonitrile, a closely related compound, has been analyzed using microwave spectroscopy . The analysis provided rotational and centrifugal distortion constants, which suggest that the benzene ring may be distorted when considering the bond lengths of the peripheral bonds. This information could be relevant when considering the molecular structure of 2,6-Difluoro-3-nitrobenzonitrile, as the presence of the nitro group could further influence the electronic distribution and geometry of the molecule.

Chemical Reactions Analysis

The reactivity of substituted benzonitriles with nitrogen dioxide has been studied, revealing the formation of various nitrocyclohexenone derivatives . These reactions demonstrate the potential for complex transformations involving nitro and cyano groups on a benzene ring. Although the specific reactions of 2,6-Difluoro-3-nitrobenzonitrile are not discussed, the chemical behavior of similar compounds underlines the importance of the position and nature of substituents in dictating the course of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Difluoro-3-nitrobenzonitrile can be inferred from the properties of related compounds. For example, the proton magnetic resonance spectra of N-(2-cyano-4-nitrophenyl) derivatives provide insights into the electronic environment of the aromatic nucleus and the influence of substituents such as nitro and cyano groups . Additionally, the microwave spectrum analysis of 2,6-difluorobenzonitrile offers valuable data on the molecular geometry and electronic distribution, which are critical for understanding the physical properties of the molecule .

Aplicaciones Científicas De Investigación

Thermophysical Properties

A study by Jiménez et al. (2002) focused on the thermophysical behavior of various nitrobenzonitriles, including 2,6-Difluoro-3-nitrobenzonitrile, using differential scanning calorimetry. This research provides valuable information on the heat capacities, enthalpies, and entropies of fusion processes of these compounds, essential for their application in various scientific fields (Jiménez et al., 2002).

Hydrogenation Processes

Koprivova and Červený (2008) explored the hydrogenation of nitrobenzonitriles, including derivatives similar to 2,6-Difluoro-3-nitrobenzonitrile, using Raney nickel catalysts. This research is significant for understanding the chemical transformations and potential applications of these compounds in industrial processes (Koprivova & Červený, 2008).

Synthesis and Bonding Studies

Guzei et al. (2006) conducted a study involving the synthesis and theoretical analysis of the structures and bonding in nickel(II) complexes with benzonitrile derivatives. This research, which includes compounds similar to 2,6-Difluoro-3-nitrobenzonitrile, is crucial for developing new coordination compounds and understanding their molecular bonding (Guzei et al., 2006).

Application in Polymer Synthesis

Kimura et al. (2001) reported on the synthesis of novel fluorinated poly(ether nitrile)s derived from benzonitrile derivatives, highlighting the role of compounds like 2,6-Difluoro-3-nitrobenzonitrile in the development of new materials with high thermal stability and excellent solubility (Kimura et al., 2001).

Rotational Spectra Analysis

Research by Graneek et al. (2018) on the rotational spectra of nitrobenzonitriles, including analogs of 2,6-Difluoro-3-nitrobenzonitrile, provides insights into their molecular structures and electron density distribution. This information is crucial for applications in spectroscopy and material science (Graneek et al., 2018).

Safety and Hazards

2,6-Difluoro-3-nitrobenzonitrile is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid all personal contact, including inhalation, and to use the compound only in a well-ventilated area . Protective clothing should be worn when there is a risk of exposure .

Relevant Papers The search results do not provide specific peer-reviewed papers related to 2,6-Difluoro-3-nitrobenzonitrile .

Mecanismo De Acción

Target of Action

2,6-Difluoro-3-nitrobenzonitrile is an aliphatic compound that primarily targets monoamines . Monoamines are neurotransmitters that play a crucial role in regulating various physiological functions, including mood, attention, and stress response.

Mode of Action

This compound inhibits the activity of monoamines by binding to the endogenously produced 2,6-difluoro-3-nitrobenzonitrile (DNFB) . DNFB is a nitrosamine that has been shown to be a potent inhibitor of muscle contraction . Therefore, the interaction of 2,6-Difluoro-3-nitrobenzonitrile with its targets results in the inhibition of muscle contraction.

Result of Action

The molecular and cellular effects of 2,6-Difluoro-3-nitrobenzonitrile’s action primarily involve the inhibition of monoamine activity, leading to a decrease in muscle contraction . The exact molecular mechanisms and cellular effects are subject to further investigation.

Action Environment

For instance, it is recommended to store the compound in a dry room at room temperature , suggesting that moisture and temperature could affect its stability.

Propiedades

IUPAC Name |

2,6-difluoro-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F2N2O2/c8-5-1-2-6(11(12)13)7(9)4(5)3-10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHDRFKDZHGEBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371785 | |

| Record name | 2,6-Difluoro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-3-nitrobenzonitrile | |

CAS RN |

143879-77-0 | |

| Record name | 2,6-Difluoro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-3-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazino[2,3-f][4,7]phenanthroline](/img/structure/B139200.png)